(S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid
Description
Key Differences:
- Amino Protection : Unlike the unprotected amino group in , the Cbz group in the target compound enhances stability against nucleophilic attack.
- Thioether vs. Thiol : The thioether in the target compound eliminates the reactive -SH group present in , reducing oxidation susceptibility.
- Methoxy Substitution : The 4-methoxy group in the target compound introduces electron-donating effects, increasing hydrophilicity compared to non-substituted analogues.
These modifications collectively enhance the compound’s suitability for synthetic intermediates or protease inhibition studies, where controlled reactivity and stereoselectivity are paramount.
Properties
Molecular Formula |
C19H21NO5S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2S)-3-[(4-methoxyphenyl)methylsulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H21NO5S/c1-24-16-9-7-15(8-10-16)12-26-13-17(18(21)22)20-19(23)25-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1 |
InChI Key |
ITIVJYICKMMKHE-QGZVFWFLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common approach involves the use of benzyloxycarbonyl chloride to protect the amino group, followed by the introduction of the methoxybenzylthio group through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is pivotal for modifying solubility or introducing protective groups:
-
Reagents : Methanol, ethanol, or benzyl alcohol with H<sub>2</sub>SO<sub>4</sub> or HCl as catalysts.
-
Conditions : Reflux in anhydrous solvents (e.g., dichloromethane or toluene).
-
Products : Corresponding esters (e.g., methyl or benzyl esters).
For example:
Hydrogenolysis of the Cbz Group
The benzyloxycarbonyl (Cbz) group is cleaved via catalytic hydrogenation, a standard deprotection step in peptide synthesis:
-
Reagents : H<sub>2</sub> gas with Pd/C or Pd(OH)<sub>2</sub> catalysts.
-
Conditions : Room temperature in polar solvents (e.g., ethanol or THF).
-
Products : Free amine intermediate and toluene/CO<sub>2</sub> byproducts .
Thioether Oxidation
The 4-methoxybenzyl thioether moiety can be oxidized to sulfoxides or sulfones, altering electronic properties and biological activity:
-
Reagents :
-
Sulfoxides : H<sub>2</sub>O<sub>2</sub> or meta-chloroperbenzoic acid (mCPBA).
-
Sulfones : Excess Oxone® or KMnO<sub>4</sub>.
-
-
Conditions : Controlled stoichiometry and low temperatures (0–25°C).
Carboxylic Acid Derivative Formation
The carboxylic acid participates in amide bond formation, a reaction leveraged in peptide coupling:
-
Reagents : Amines (e.g., benzylamine) with coupling agents like DCC (dicyclohexylcarbodiimide) or organoboron catalysts .
-
Conditions : Room temperature in DMF or DCM; catalytic methods improve yields for sterically hindered substrates .
Comparative Reactivity Table
Research Findings and Mechanistic Insights
-
Esterification Efficiency : Higher yields are achieved with benzyl alcohol due to its nucleophilicity and compatibility with the Cbz group.
-
Catalytic Amide Coupling : Organoboron catalysts (e.g., 4ClBO<sub>2</sub>H) enable efficient coupling of sterically hindered carboxylic acids and amines, though enantiomeric purity may vary .
-
Thioether Reactivity : The 4-methoxybenzyl group stabilizes the sulfoxide intermediate, preventing over-oxidation to sulfones under mild conditions.
Scientific Research Applications
(S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.
Industry: The compound can be used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with target sites without undergoing premature reactions. The methoxybenzylthio group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thioether Group
(a) Benzylthio vs. 4-Methoxybenzylthio
- Z-Cys(Bzl)-OH (NSC 164669): Replaces the 4-methoxybenzyl group with a simple benzylthio moiety. Molecular formula: C₁₈H₁₉NO₄S .
- Target Compound : The 4-methoxybenzyl group introduces methoxy-induced polarity, enhancing solubility in polar solvents compared to Z-Cys(Bzl)-OH.
(b) Heterocyclic Thioether Analog
- Synthesized in 81% yield via flash chromatography .
Protecting Group Modifications
(a) Cbz vs. Fmoc
- Fmoc-L-Trp(2-SCF₃)-OEt : Utilizes a fluorenylmethyloxycarbonyl (Fmoc) group instead of Cbz. Fmoc offers orthogonal deprotection under mild basic conditions, advantageous in solid-phase peptide synthesis. Molecular weight: 526.53 g/mol .
- Target Compound: Cbz requires hydrogenolysis for removal, limiting compatibility with reducing environments .
(b) Cbz vs. Boc
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid: Employs a tert-butoxycarbonyl (Boc) group, which is acid-labile. This compound shares the 4-methoxyphenyl motif but lacks the thioether functionality .
Backbone and Functional Group Diversity
(a) Pyridyl and Trifluoromethyl Derivatives
- (2S)-2-[(Benzyloxycarbonyl)amino]-3-[4’-(3’’-(4’’’-trifluoromethylphenyl)-4’’-methoxyphenyl)pyridin-2’-yl]propanoic acid: Incorporates a pyridyl ring and trifluoromethyl group, enhancing steric bulk and electronic effects. Synthesized using cesium carbonate in methanol/dioxane .
(b) Fluorinated Analogs
- (S)-2-(((benzyloxy)carbonyl)amino)-3-(3-(difluoromethyl)phenyl)propanoic acid: Difluoromethyl groups improve metabolic stability and membrane permeability. Molecular formula: C₁₈H₁₇F₂NO₄S .
Key Research Findings
Electronic Effects: The 4-methoxy group in the target compound likely increases electron density at the sulfur atom, influencing nucleophilic reactivity compared to non-methoxy analogs .
Biological Relevance : Fluorinated derivatives (e.g., difluoromethylphenyl in ) demonstrate enhanced bioavailability, a trait that could be explored in the target compound through substituent engineering.
Biological Activity
(S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid, identified by its CAS number 816446-81-8, is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its antimicrobial and therapeutic potentials.
- Molecular Formula : CHNOS
- Molecular Weight : 375.44 g/mol
- Structure : The compound features a benzyloxycarbonyl group and a methoxybenzyl thio group, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the benzyloxycarbonyl moiety.
- Introduction of the thioether group via nucleophilic substitution reactions.
- Resolution of the enantiomer to obtain the (S)-form.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of thiazolidinediones have shown effectiveness against various bacterial strains by inhibiting cell wall synthesis and protein synthesis pathways .
| Compound | Target Bacteria | Mechanism of Action |
|---|---|---|
| This compound | E. coli, S. aureus | Inhibition of cell wall synthesis |
| Thiazolidinedione derivatives | MRSA, Streptococcus spp. | Disruption of protein synthesis |
Therapeutic Potential
The compound has been investigated for its role in modulating immune responses and as a potential anti-inflammatory agent. Research indicates that it may interact with various immune checkpoint proteins, enhancing T-cell activation and proliferation .
Case Studies
-
Case Study on Antimicrobial Resistance :
A study demonstrated that incorporating this compound into antibiotic formulations could help combat resistance mechanisms in pathogens like MRSA by restoring the efficacy of beta-lactam antibiotics . -
In Vivo Studies :
In vivo models have shown that the compound exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a therapeutic application in chronic inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions should be optimized?
The synthesis typically involves three stages: (1) introduction of the benzyloxycarbonyl (Z) protecting group to the amino acid backbone, (2) coupling of the 4-methoxybenzylthio moiety via thiol-alkylation or Mitsunobu reaction, and (3) acid deprotection. Critical conditions include pH control during Z-group introduction (e.g., using LiOH in THF/water for saponification) and temperature optimization (0–25°C) for thioether formation to minimize racemization .
Q. How should researchers handle and store this compound to ensure stability?
Store under inert gas (N₂/Ar) at –20°C in airtight containers. Avoid exposure to moisture, strong oxidizers, and light. Decomposition products include CO₂ and NOₓ under extreme conditions. Use PPE (gloves, goggles) and work in fume hoods due to respiratory toxicity risks .
Q. What analytical techniques confirm the compound’s structural integrity?
Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>95%). NMR (¹H/¹³C) verifies stereochemistry: the chiral center at C2 should show distinct coupling patterns (e.g., δ 4.2–4.5 ppm for the α-proton). LC/MS ([M+H]⁺ expected at ~433.5 g/mol) confirms molecular weight .
Q. What solvents and reagents are compatible during purification?
Use ethyl acetate/hexane for recrystallization. Avoid DCM with strong bases to prevent Z-group cleavage. For column chromatography, silica gel with 5–10% MeOH/DCM is effective. Remove Pd/C catalysts post-hydrogenation via filtration .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., split peaks or unexpected shifts) be resolved?
Split peaks may arise from rotamers due to the Z-group’s restricted rotation. Use variable-temperature NMR (25–60°C) to coalesce signals. For unexpected shifts, compare with analogs (e.g., Z-Cys(Bzl)-OH, δ 3.1–3.3 ppm for SCH₂) or employ 2D NMR (COSY, HSQC) to assign protons .
Q. What strategies improve low yields during 4-methoxybenzylthio coupling?
(a) Pre-activate the thiol (e.g., as a disulfide) to enhance nucleophilicity. (b) Use Mitsunobu conditions (DIAD, PPh₃) for stereoretentive coupling. (c) Optimize stoichiometry (1.2–1.5 eq thiol) and reaction time (12–24 hr) .
Q. How does the 4-methoxybenzyl (MBn) group influence biological activity in peptide conjugates?
The MBn group enhances lipophilicity (logP ~3.7), improving membrane permeability. However, it may sterically hinder receptor binding. Comparative studies with des-MBn analogs (e.g., using Boc protection) are recommended for SAR analysis .
Q. What mechanistic insights explain Z-group cleavage under specific conditions?
The Z-group is acid-labile (cleaved by TFA/HBr in acetic acid) and hydrogenolyzed (H₂/Pd-C). Competing pathways (e.g., β-elimination in basic conditions) can occur if the thioether is oxidized. Monitor by TLC (Rf shift from 0.6 to 0.2 post-deprotection) .
Q. How to troubleshoot byproduct formation during saponification?
Byproducts (e.g., esters) form if LiOH is insufficient. Use excess LiOH (3 eq) in THF/water (3:1) at 0°C. Quench with HCl (pH 6) to precipitate the acid. Confirm completion by IR (loss of ester C=O at 1740 cm⁻¹) .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Z-Protection | ClCO₂Bn, NaHCO₃, 0°C | 85–90 | |
| Thioether Coupling | 4-Methoxybenzylthiol, DIAD, PPh₃ | 70–75 | |
| Deprotection | H₂ (1 atm), Pd/C, EtOH | >95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
